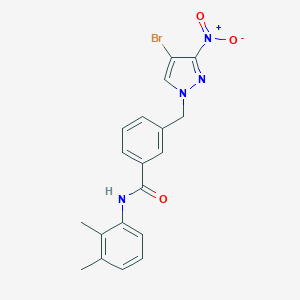![molecular formula C17H19N5O6S B269753 (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B269753.png)
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid, also known as MTDPAA, is a novel compound that has recently gained attention in the field of medicinal chemistry. MTDPAA has been synthesized and studied for its potential use in treating various diseases, including cancer and inflammation.
Wissenschaftliche Forschungsanwendungen
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has been studied for its potential use in treating various diseases. In vitro studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has also been shown to have anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is not fully understood. However, studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). COX-2 is involved in the production of prostaglandins, which are involved in inflammation. MMPs are involved in the breakdown of extracellular matrix, which is important in cancer invasion and metastasis.
Biochemical and Physiological Effects:
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has been shown to have both biochemical and physiological effects. In vitro studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has also been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid can inhibit tumor growth and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has also been shown to have low toxicity, making it a good candidate for further study. However, one limitation of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is its stability. It is sensitive to light and air, which can affect its activity. Therefore, special precautions must be taken when handling and storing (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid.
Zukünftige Richtungen
There are several future directions for the study of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. One direction is to further investigate its mechanism of action. Understanding how (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid inhibits the activity of COX-2 and MMPs could lead to the development of more effective anti-cancer and anti-inflammatory drugs. Another direction is to study the pharmacokinetics and pharmacodynamics of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. This could help determine the optimal dosage and administration route for (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. Finally, more in vivo studies are needed to determine the efficacy and safety of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid as a potential treatment for cancer and inflammatory diseases.
In conclusion, (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid is a novel compound that has shown promising results in the treatment of cancer and inflammation. Its synthesis method has been optimized to yield high purity and high yield. (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid has been shown to have anti-cancer and anti-inflammatory activity, and its mechanism of action is being investigated. While there are some limitations to its use in lab experiments, there are several future directions for the study of (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid that could lead to the development of more effective treatments for cancer and inflammatory diseases.
Synthesemethoden
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid can be synthesized using a two-step process. The first step involves the synthesis of 4-[(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl]phenol, which is then reacted with chloroacetic acid to form (4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid. The synthesis method has been optimized to yield high purity and high yield.
Eigenschaften
Produktname |
(4-{(E)-[2-({[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid |
|---|---|
Molekularformel |
C17H19N5O6S |
Molekulargewicht |
421.4 g/mol |
IUPAC-Name |
2-[4-[(E)-[[2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H19N5O6S/c23-14(10-28-17-16(20-29-21-17)22-5-7-26-8-6-22)19-18-9-12-1-3-13(4-2-12)27-11-15(24)25/h1-4,9H,5-8,10-11H2,(H,19,23)(H,24,25)/b18-9+ |
InChI-Schlüssel |
NKMFLVCSDVWVGW-GIJQJNRQSA-N |
Isomerische SMILES |
C1COCCN1C2=NSN=C2OCC(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)O |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NN=CC3=CC=C(C=C3)OCC(=O)O |
Kanonische SMILES |
C1COCCN1C2=NSN=C2OCC(=O)NN=CC3=CC=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{N-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269670.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B269678.png)


![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)
![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)
![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)